molecular formula C84H144N22O23 B12371082 Lvrytkkvpqvstptl

Lvrytkkvpqvstptl

Cat. No.: B12371082
M. Wt: 1830.2 g/mol
InChI Key: IWBGWMGGKZBJJF-QQHYOGHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

EPI-X4 can be synthesized using solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds . Industrial production methods may involve large-scale SPPS or recombinant DNA technology to produce the peptide in microbial systems .

Chemical Reactions Analysis

EPI-X4 undergoes various chemical reactions, including oxidation and disulfide bond formation. The peptide contains cysteine residues that can form disulfide bridges, enhancing its stability and binding affinity to CXCR4 . Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents like dithiothreitol (DTT). The major products formed from these reactions are the oxidized or reduced forms of EPI-X4, which can influence its biological activity .

Mechanism of Action

Properties

Molecular Formula

C84H144N22O23

Molecular Weight

1830.2 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C84H144N22O23/c1-41(2)37-51(87)68(113)99-62(43(5)6)77(122)94-54(23-18-34-91-84(89)90)70(115)96-56(39-49-26-28-50(111)29-27-49)73(118)102-65(46(11)108)79(124)95-52(21-14-16-32-85)69(114)92-53(22-15-17-33-86)71(116)101-64(45(9)10)81(126)105-35-19-24-59(105)75(120)93-55(30-31-61(88)112)72(117)100-63(44(7)8)78(123)98-58(40-107)74(119)104-67(48(13)110)82(127)106-36-20-25-60(106)76(121)103-66(47(12)109)80(125)97-57(83(128)129)38-42(3)4/h26-29,41-48,51-60,62-67,107-111H,14-25,30-40,85-87H2,1-13H3,(H2,88,112)(H,92,114)(H,93,120)(H,94,122)(H,95,124)(H,96,115)(H,97,125)(H,98,123)(H,99,113)(H,100,117)(H,101,116)(H,102,118)(H,103,121)(H,104,119)(H,128,129)(H4,89,90,91)/t46-,47-,48-,51+,52+,53+,54+,55+,56+,57+,58+,59+,60+,62+,63+,64+,65+,66+,67+/m1/s1

InChI Key

IWBGWMGGKZBJJF-QQHYOGHPSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)N3CCCC3C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)O)N

Origin of Product

United States

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